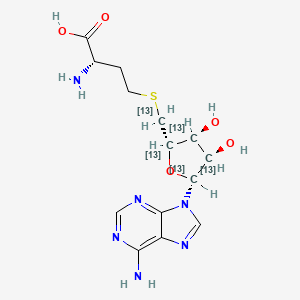

S-(5'-Adenosyl)-L-homocysteine-13C5

Beschreibung

BenchChem offers high-quality S-(5'-Adenosyl)-L-homocysteine-13C5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(5'-Adenosyl)-L-homocysteine-13C5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H20N6O5S |

|---|---|

Molekulargewicht |

389.38 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methylsulfanyl]butanoic acid |

InChI |

InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i3+1,7+1,9+1,10+1,13+1 |

InChI-Schlüssel |

ZJUKTBDSGOFHSH-PKJIWKIESA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]SCC[C@@H](C(=O)O)N)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to S-(5'-Adenosyl)-L-homocysteine-13C5: The Gold Standard for Quantifying Cellular Methylation Status

Introduction

In the intricate landscape of cellular regulation, methylation stands out as a fundamental process, a subtle yet powerful mechanism that governs nearly every aspect of life.[1] This transfer of a simple methyl group is critical for the synthesis and modification of DNA, RNA, proteins, and lipids, thereby controlling gene expression, signal transduction, and metabolic homeostasis.[2] At the heart of these reactions lies S-adenosyl-L-methionine (SAM), the universal methyl donor, a molecule second only to ATP in its versatility as an enzyme cofactor.[3]

Upon donating its methyl group, SAM is converted to S-(5'-Adenosyl)-L-homocysteine (SAH).[2][4] Far from being an inert byproduct, SAH is a potent feedback inhibitor of the very methyltransferase enzymes that produce it.[5][6] The cell's capacity for methylation is therefore exquisitely sensitive to the intracellular balance of these two molecules. This balance, often expressed as the SAM/SAH ratio, is a critical biomarker known as the "methylation potential" or "methylation index".[1][7] A disruption in this ratio, characterized by the accumulation of SAH, can lead to global hypomethylation and is implicated in a wide array of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.[6][8][9]

Accurately quantifying these critical metabolites in complex biological matrices is a significant analytical challenge. This guide provides an in-depth exploration of S-(5'-Adenosyl)-L-homocysteine-13C5 (SAH-13C5), a stable isotope-labeled internal standard. We will detail its biochemical context, explain why it represents the gold standard for analytical accuracy in mass spectrometry, and provide a practical framework for its application in methylation studies, empowering researchers, scientists, and drug development professionals to achieve robust and reliable results.

Chapter 1: The Biochemical Nexus: Understanding the Methionine Cycle

The methionine cycle is the metabolic engine that generates SAM and recycles its byproduct, SAH. Understanding this pathway is crucial for interpreting methylation data correctly. The cycle is a tightly regulated, multi-step process ensuring a consistent supply of methyl groups while preventing the toxic accumulation of intermediates.

-

Activation of Methionine: The cycle begins when the essential amino acid methionine is combined with ATP by the enzyme Methionine Adenosyltransferase (MAT) to form SAM.[10] This reaction creates a high-energy sulfonium ion, "activating" the methyl group for transfer.[3]

-

Transmethylation: SAM donates its activated methyl group to a vast array of acceptor substrates (like DNA, histones, or neurotransmitters) in reactions catalyzed by specific methyltransferases (MTs). This step produces the methylated substrate and S-adenosyl-L-homocysteine (SAH).[10]

-

Inhibition and Hydrolysis: SAH acts as a powerful product inhibitor, competing with SAM at the methyltransferase active site.[11] To maintain methylation capacity, SAH must be promptly removed. This is accomplished by the enzyme SAH hydrolase (SAHH), which reversibly hydrolyzes SAH into adenosine and homocysteine.[12][13]

-

Recycling or Transsulfuration: Homocysteine stands at a critical metabolic crossroads. It can be re-methylated to regenerate methionine, thus completing the cycle. Alternatively, it can be irreversibly diverted into the transsulfuration pathway to synthesize cysteine and, subsequently, the master antioxidant glutathione.[3][14]

The equilibrium of the SAHH-catalyzed reaction strongly favors the synthesis of SAH from adenosine and homocysteine.[6] Therefore, the efficient removal of these products is essential to drive the reaction in the hydrolytic direction and prevent SAH accumulation. Conditions that lead to elevated homocysteine, a known independent risk factor for cardiovascular disease, will consequently drive up SAH levels, potently inhibiting cellular methylation.[6][9]

Sources

- 1. amsbio.com [amsbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]

- 4. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. portlandpress.com [portlandpress.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-Adenosyl-L-homocysteine Hydrolase, Key Enzyme of Methylation Metabolism, Regulates Phosphatidylcholine Synthesis and Triacylglycerol Homeostasis in Yeast: IMPLICATIONS FOR HOMOCYSTEINE AS A RISK FACTOR OF ATHEROSCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

S-(5'-Adenosyl)-L-homocysteine as a Biomarker for Neurodegenerative Disorders: A Technical Guide to Quantitative Analysis Using Stable Isotope Dilution Mass Spectrometry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of biomarker discovery for neurodegenerative disorders is rapidly evolving, moving towards analytes that reflect core pathophysiological mechanisms. S-(5'-Adenosyl)-L-homocysteine (SAH) is emerging as a critical biomarker, offering a direct window into the cell's methylation capacity—a fundamental process frequently dysregulated in conditions like Alzheimer's and Parkinson's disease. Unlike its precursor, homocysteine, SAH is a potent product inhibitor of methyltransferase enzymes, making its concentration a more sensitive and functionally relevant indicator of methylation stress. This guide provides a comprehensive technical overview of the biochemical rationale for SAH as a biomarker and details the gold-standard analytical methodology for its precise quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, S-(5'-Adenosyl)-L-homocysteine-¹³C₅.

The Central Role of Methylation in Neurological Health

Cellular function is critically dependent on a series of interconnected biochemical pathways known as one-carbon metabolism. At the heart of this network lies the methionine cycle , which is responsible for generating the universal methyl donor, S-adenosylmethionine (SAM).[1][2] SAM provides the methyl groups required for the modification and synthesis of a vast array of essential biomolecules, including DNA, RNA, proteins, and lipids.[1][3]

Following the donation of its methyl group in a transmethylation reaction, SAM is converted to S-adenosylhomocysteine (SAH).[1][2][3] SAH is subsequently hydrolyzed to homocysteine (Hcy) and adenosine. This reaction is reversible, and the equilibrium strongly favors the synthesis of SAH, especially when homocysteine levels are elevated.[4] Crucially, SAH acts as a potent feedback inhibitor of the methyltransferase enzymes it is born from.[1][5] Consequently, the intracellular ratio of SAM to SAH, often termed the "Methylation Index," is a key determinant of the cell's capacity to perform essential methylation reactions.[3][4]

The Pathophysiological Link: SAH Accumulation and Neurodegeneration

In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the delicate balance of the methionine cycle is often disrupted.[4][6] Elevated levels of homocysteine are a known risk factor for these conditions.[7][8][9] This increase drives the reversible SAH-hydrolase reaction towards SAH synthesis, leading to its accumulation.[4]

The resulting increase in intracellular SAH concentration competitively inhibits crucial methyltransferase activity. This inhibition can lead to:

-

Epigenetic Dysregulation: Hypomethylation of DNA and histones can alter gene expression, potentially activating pro-apoptotic or inflammatory pathways implicated in neuronal cell death.[4][10]

-

Impaired Neurotransmitter Synthesis: The methylation of neurotransmitters is essential for normal synaptic function.

-

Defective Myelin Maintenance: Proper methylation is required for the synthesis and repair of myelin, the protective sheath around axons.[4]

-

Accumulation of Pathological Proteins: Dysregulation of methylation has been linked to the processing of proteins like amyloid-beta and tau in Alzheimer's disease.[4][8]

Because SAH is the direct functional inhibitor of methylation, its concentration is considered a more sensitive and specific biomarker of cellular methylation status than homocysteine alone.[5][11] Studies have shown that SAH levels are increased in the plasma and cerebrospinal fluid (CSF) of patients with cognitive impairment and Alzheimer's disease.[12][13][14]

Quantitative Bioanalysis of SAH: The Gold Standard Methodology

Accurate and precise measurement of SAH in complex biological matrices like plasma or CSF requires a highly sensitive and specific analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for this application.[1][15][16] The power of this technique lies in its ability to physically separate SAH from other biomolecules via liquid chromatography and then selectively detect and quantify it based on its unique mass-to-charge ratio and fragmentation pattern using tandem mass spectrometry.

To achieve the highest level of accuracy, LC-MS/MS methods for SAH employ a technique called Stable Isotope Dilution (SID) . This involves adding a known quantity of a non-radioactive, heavy-isotope version of the analyte—the internal standard—to every sample at the very beginning of the workflow.[17][18][19]

The Critical Role of S-(5'-Adenosyl)-L-homocysteine-¹³C₅ as an Internal Standard

The choice of internal standard is paramount for a robust quantitative assay. While structurally similar molecules can be used, a stable isotope-labeled (SIL) internal standard is vastly superior because it is chemically identical to the analyte of interest (endogenous SAH).[18][20][21] S-(5'-Adenosyl)-L-homocysteine-¹³C₅ (¹³C₅-SAH) is an ideal internal standard for SAH quantification. In this molecule, five of the carbon atoms in the adenosine moiety are replaced with the heavier ¹³C isotope.

The E-E-A-T Advantage of a SIL Internal Standard:

-

Expertise & Experience (The "Why"): We choose ¹³C₅-SAH because it behaves virtually identically to the endogenous SAH during every step of the analytical process—extraction, chromatography, and ionization.[21] Any analyte loss during sample preparation or fluctuation in instrument response will affect both the analyte and the internal standard to the same degree.[17] The ratio of their signals remains constant, allowing for precise correction of these variations. This is a self-validating system that ensures trustworthiness.

-

Trustworthiness (Self-Validation): Using a non-labeled structural analog cannot perfectly account for differences in extraction recovery or matrix-induced ionization suppression/enhancement.[17] The SIL standard co-elutes chromatographically with the analyte and experiences the exact same matrix effects, providing the most reliable correction and generating highly accurate and reproducible data.[20][21]

-

Authoritative Grounding: The use of SIL internal standards is a universally accepted best practice in quantitative mass spectrometry for minimizing measurement uncertainty and is a cornerstone of high-quality bioanalysis.[15][18][22]

Step-by-Step Experimental Protocol: Quantifying SAH in Cerebrospinal Fluid (CSF)

This protocol provides a robust methodology for the quantification of SAH in human CSF samples. All steps should be performed on ice or at 4°C where possible to minimize analyte degradation.

5.1. Reagents and Materials

-

S-(5'-Adenosyl)-L-homocysteine (SAH) standard (Sigma-Aldrich or equivalent)

-

S-(5'-Adenosyl)-L-homocysteine-¹³C₅ (¹³C₅-SAH) internal standard (e.g., Omicron Biochemicals)

-

LC-MS grade water, acetonitrile, and formic acid

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

Microcentrifuge tubes, autosampler vials

5.2. Preparation of Standards and Internal Standard

-

Primary Stock Solutions (1 mmol/L): Prepare separate stock solutions of SAH and ¹³C₅-SAH in 0.1% formic acid.

-

Working Standard Solutions: Serially dilute the SAH primary stock to create calibration standards ranging from 2.5 nmol/L to 500 nmol/L.

-

Internal Standard (IS) Spiking Solution (0.5 µmol/L): Dilute the ¹³C₅-SAH primary stock to create the IS solution.[15]

5.3. Sample Preparation (Stable Isotope Dilution)

-

Aliquoting: In a pre-chilled 1.5 mL microcentrifuge tube, add 100 µL of CSF sample, calibrator, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the 0.5 µmol/L ¹³C₅-SAH IS solution to every tube. Vortex briefly. This step is critical; the IS must be added before any extraction to account for all subsequent variability.

-

Protein Precipitation: Add 100 µL of ice-cold 10% TCA. Vortex vigorously for 30 seconds to precipitate proteins.

-

Incubation & Centrifugation: Incubate on ice for 10 minutes. Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

5.4. LC-MS/MS Analysis

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from ~2-5% B to 95% B over several minutes to separate SAH from other components. Total run time is typically short (5-7 minutes).[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection (Multiple Reaction Monitoring - MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

5.5. Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (SAH / ¹³C₅-SAH) against the known concentration of each calibrator. A linear regression with 1/x² weighting is typically used.

-

Quantification: Determine the concentration of SAH in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Interpretation and Clinical Context

The accurate data generated by this method allows for the reliable assessment of an individual's methylation status. While reference ranges can vary slightly between laboratories, the following table provides representative data.

| Analyte | Matrix | Healthy Control Range | Alzheimer's Disease (Representative) |

| SAH | CSF | 8.9 – 14.1 nmol/L[15][16] | ~16.1 nmol/L[14] |

| SAM | CSF | 137 – 385 nmol/L[15][16] | ~193 nmol/L (decreased)[14][24] |

| SAM/SAH Ratio | CSF | ~9.1[24] | ~7.6 (decreased)[24] |

An elevated SAH level, and consequently a decreased SAM/SAH ratio, in CSF is indicative of impaired methylation capacity within the central nervous system.[24] This information is invaluable for:

-

Early Diagnosis & Risk Stratification: Identifying individuals with methylation defects that put them at higher risk for neurodegeneration.

-

Disease Monitoring: Tracking the progression of metabolic dysfunction over time.

-

Pharmacodynamic Biomarker: Assessing the efficacy of novel drugs designed to modulate the methionine cycle or support methylation pathways in clinical trials.

Future Directions and Conclusion

The quantification of S-(5'-Adenosyl)-L-homocysteine using LC-MS/MS with a ¹³C₅-labeled internal standard represents a powerful and precise tool in neurodegeneration research. It provides a functionally relevant readout of a core metabolic pathway implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's. As research continues, SAH has the potential to move from a specialized research tool to a clinically validated biomarker used in routine patient care. This will aid in the development of targeted therapies aimed at restoring methylation homeostasis, offering a novel therapeutic avenue for these devastating disorders. The methodological robustness provided by the stable isotope dilution approach is the key that unlocks this potential, ensuring that the data generated is accurate, reliable, and clinically meaningful.

References

-

Struys, E. A., Jansen, E. E. W., & Jakobs, C. (2000). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma and Cerebrospinal Fluid by Stable-Isotope Dilution Tandem Mass Spectrometry. Clinical Chemistry, 46(10), 1650–1656. [Link]

-

Cacciapuoti, F. (2018). DNA-Hypomethylation by Hyper-Homocysteinemia: A Biochemical Mechanism Responsible for some Human Diseases, Explained to the Internist. Annals of Clinical and Experimental Metabolism, 3(1), 1028. [Link]

- This cit

-

Yin, L., Zhang, Y., & Zhang, Z. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 992, 92-99. [Link]

-

Guerra-Ojeda, S., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 12(4), 334. [Link]

-

Struys, E. A., Jansen, E. E., & Jakobs, C. (2000). Determination of S-adenosylmethionine and S-adenosylhomocysteine in plasma and cerebrospinal fluid by stable-isotope dilution tandem mass spectrometry. Clinical Chemistry, 46(10), 1650-1656. [Link]

-

Zhao, J., et al. (2023). Homocysteine and Parkinson's disease. Brain and Behavior, 13(8), e3169. [Link]

- This cit

- This cit

-

Obeid, R., et al. (2018). Homocysteine Level and Mechanisms of Injury in Parkinson's Disease as Related to MTHFR, MTR, and MTHFD1 Genes Polymorphisms and L-Dopa Treatment. International Journal of Molecular Sciences, 19(11), 3553. [Link]

- This cit

- This cit

-

Ware, J. B., et al. (2023). Exploring Homocysteine as a Model for Neurodegenerative Diseases: A Focus on Tau Pathology and Sexual Dimorphism. Alzheimer's & Dementia, 19(S12), e083072. [Link]

-

Krijt, J., et al. (2015). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues. Journal of Chromatography B, 997, 210-216. [Link]

-

Alzheimer's Drug Discovery Foundation. (2019). S-adenosylmethionine & Your Brain | Cognitive Vitality. ADDF.org. [Link]

- This cit

-

National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Group. [Link]

-

SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

- This cit

-

Wilson, D., et al. (2024). Homocysteine, neurodegenerative biomarkers, and APOE ε4 in neurodegenerative diseases. Alzheimer's & Dementia. [Link]

-

Zoccolella, S., et al. (2013). Homocysteine and Parkinson's Disease: A Complex Relationship. Journal of Neurological Disorders, 1(2). [Link]

- This cit

- This cit

- This cit

-

Blank, I., et al. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage. [Link]

- This cit

-

Lab Results Explained. (n.d.). S-adenosylhomocysteine (SAH) - Methylation Panel. Labresultsexplained.com. [Link]

-

Selley, M. L. (2007). A metabolic link between S-adenosylhomocysteine and polyunsaturated fatty acid metabolism in Alzheimer's disease. Neurobiology of Aging, 28(12), 1834-1839. [Link]

- This cit

- This cit

-

Linnebank, M., et al. (2010). S-Adenosylmethionine Is Decreased in the Cerebrospinal Fluid of Patients with Alzheimer's Disease. Neurodegenerative Diseases, 7(6), 373-378. [Link]

-

Amsbio. (n.d.). S-Adenosylmethionine and Methylation. Amsbio.com. [Link]

-

Shipkova, M., et al. (2014). Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. Clinical Chemistry and Laboratory Medicine, 52(5), 669-677. [Link]

-

Alzheimer's Drug Discovery Foundation. (2018). S-Adenosylmethionine (SAM or SAMe) Evidence Summary. ADDF.org. [Link]

-

James, S. J., et al. (2001). Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice. The Journal of Nutrition, 131(11), 2829-2834. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. DNA-Hypomethylation by Hyper-Homocysteinemia: A Biochemical Mechanism Responsible for some Human Diseases, Explained to the Internist [jscimedcentral.com]

- 5. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Homocysteine and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homocysteine Level and Mechanisms of Injury in Parkinson's Disease as Related to MTHFR, MTR, and MTHFD1 Genes Polymorphisms and L-Dopa Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Homocysteine as a Model for Neurodegenerative Diseases: A Focus on Tau Pathology and Sexual Dimorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. S-adenosylmethionine & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 13. A metabolic link between S-adenosylhomocysteine and polyunsaturated fatty acid metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. ovid.com [ovid.com]

- 16. Determination of S-adenosylmethionine and S-adenosylhomocysteine in plasma and cerebrospinal fluid by stable-isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bioszeparacio.hu [bioszeparacio.hu]

- 19. imreblank.ch [imreblank.ch]

- 20. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 22. researchgate.net [researchgate.net]

- 23. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. karger.com [karger.com]

The Role of S-Adenosyl-L-Homocysteine in DNA Methyltransferase Inhibition: Mechanisms, Kinetics, and Assay Methodologies

Executive Summary

DNA methylation is a fundamental epigenetic modification that regulates gene expression, chromatin stability, and cellular differentiation. At the core of this process are DNA methyltransferases (DNMTs), which rely on S-adenosyl-L-methionine (SAM) as their universal methyl donor[1]. However, the enzymatic transfer of this methyl group generates S-adenosyl-L-homocysteine (SAH), a molecule that is far more than a simple metabolic exhaust. SAH is a potent, competitive product inhibitor of DNMTs. This whitepaper provides an in-depth technical analysis of the SAM-SAH axis, detailing the structural causality of SAH-mediated DNMT inhibition, the quantitative kinetics involved, and the modern enzyme-coupled methodologies required to accurately assay DNMT activity in the presence of this endogenous inhibitor.

Mechanistic Causality: The SAM-SAH Epigenetic Feedback Loop

The causality of SAH-mediated inhibition is deeply rooted in the thermodynamics of the methionine cycle. During DNA methylation, DNMT1, DNMT3A, and DNMT3B catalyze the transfer of a methyl group from SAM to the C-5 position of cytosine in CpG dinucleotides, yielding SAH as a byproduct[1].

The intracellular clearance of SAH is entirely dependent on S-adenosyl-L-homocysteine hydrolase (AHCY), which reversibly cleaves SAH into homocysteine and adenosine. Crucially, the thermodynamic equilibrium of the AHCY-catalyzed reaction strongly favors the synthesis of SAH rather than its hydrolysis[2]. Consequently, any cellular environment or metabolic bottleneck that promotes the accumulation of homocysteine will, via the law of mass action, drive a proportional and rapid buildup of SAH[3].

When SAH accumulates, it acts as a direct competitive inhibitor. Structural biology studies, including the resolution of the human DNMT1 crystal structure (e.g., PDB: 4WXX), reveal that SAH binds tightly within a catalytic cavity enclosed by the RFTS, CXXC, and MTase domains—the exact pocket required for SAM binding[4]. Because the inhibition constant (

Fig 1: The SAM-SAH Epigenetic Feedback Loop and DNMT Inhibition.

Structural Biology & Quantitative Kinetics

Understanding the kinetic parameters of SAH and its analogs is essential for rational epigenetic drug design. SAH exhibits submicromolar affinity for DNMTs, making it a highly efficient endogenous inhibitor. Synthetic and naturally occurring SAH analogs, such as sinefungin (a 5'-aminoalkyl analog of SAH), have been extensively profiled to understand the structure-activity relationship (SAR) within the SAM-binding pocket[5][6].

Table 1: Quantitative Kinetics of DNMT Inhibition

| Compound | Target Enzyme | Parameter | Value | Mechanism |

| SAM | DNMT1 | ~1.0 - 5.0 µM | Endogenous Methyl Donor | |

| SAH | DNMT1 / 3A | < 1.0 µM | Endogenous Competitive Inhibitor | |

| Sinefungin | DNMT1 | 80 µM | SAH Analog / SAM Competitor[5] | |

| Sinefungin | DNMT3A | 1.8 µM | SAH Analog / SAM Competitor | |

| Decitabine | DNMTs | N/A (Time-dependent) | Covalent Suicide Inhibitor[1] |

Experimental Methodologies: Assaying DNMT Inhibition

Historically, DNMT activity was quantified using discontinuous radiometric assays that tracked the incorporation of tritium-labeled SAM (

To resolve these bottlenecks, modern biochemical profiling employs continuous enzyme-coupled assays . By introducing coupling enzymes—specifically SAH nucleosidase (MTAN) and adenine deaminase (ADE)—SAH is immediately cleaved and deaminated as it is produced[8][9]. This dual-action not only prevents SAH-mediated feedback inhibition of the DNMT but also provides a continuous, self-validating spectrophotometric readout[8].

Fig 2: Continuous Enzyme-Coupled Spectrophotometric Assay Workflow.

Step-by-Step Protocol: Continuous Enzyme-Coupled Spectrophotometric Assay

-

Reagent & Buffer Preparation : Prepare the core DNMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 5% glycerol)[7]. Ensure all components are strictly nuclease-free.

-

Coupling Enzyme Assembly : In a UV-transparent 96-well microplate, combine the purified recombinant DNMT enzyme, the DNA substrate (unmethylated or hemimethylated duplexes), and an excess of the coupling enzymes: recombinant MTAN and ADE[8][9].

-

Baseline Stabilization (Critical Step) : Incubate the reaction mixture at 37°C for 5 to 10 minutes prior to adding SAM. Causality: This step allows the coupling enzymes to clear any contaminating adenine or background SAH present in the commercial SAM preparation, establishing a stable, flat baseline[7].

-

Reaction Initiation : Initiate the methylation reaction by adding SAM to a final concentration of 20 µM.

-

Kinetic Acquisition : Immediately transfer the microplate to a spectrophotometer. Continuously monitor the decrease in absorbance at 265 nm for 15-30 minutes. Causality: The stoichiometric conversion of adenine to hypoxanthine yields a measurable drop in optical density, which is directly proportional to the rate of SAH generation and, by extension, the true initial velocity of the DNMT[8].

Therapeutic Implications & Drug Development

The SAM/SAH axis is a highly validated target for epigenetic drug discovery. While direct SAH analogs often struggle with poor cellular permeability and a lack of selectivity among the >200 human SAM-dependent methyltransferases, novel constrained SAH derivatives equipped with aryl warheads are being engineered to selectively target specific DNMT isoforms[10][11].

Interestingly, SAH-mediated DNMT inhibition can also be achieved indirectly. Certain dietary polyphenols, such as the bioflavonoid epicatechin, act as potent indirect DNMT inhibitors[12]. Kinetic analyses reveal that epicatechin is a high-affinity substrate for catechol-O-methyltransferase (COMT). The rapid COMT-mediated O-methylation of epicatechin heavily consumes intracellular SAM and generates a massive localized spike in SAH[12]. This newly formed SAH subsequently acts as a noncompetitive inhibitor of DNMTs, providing a fascinating epigenetic mechanism for the chemopreventive properties of dietary catechins[12].

References

Sources

- 1. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Epigenetic effects of selenium and their implications for health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20130004947A1 - Luciferase-linked analysis of dna-methyltransferase, protein methyltransferase and s-adenosylhomocysteine and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms for the inhibition of DNA methyltransferases by tea catechins and bioflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

S-(5'-Adenosyl)-L-homocysteine-13C5: A Precision Tool for Interrogating One-Carbon Metabolism

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for cellular function, governing processes from nucleotide synthesis to epigenetic regulation.[1][2] At the heart of this network lies the methionine cycle, which generates the universal methyl donor S-adenosylmethionine (SAM) and its demethylated product, S-adenosylhomocysteine (SAH).[3][4] The ratio of SAM to SAH, often termed the "methylation index," is a critical indicator of cellular methylation capacity, with dysregulation implicated in numerous pathologies, including cardiovascular disease, neurological disorders, and cancer.[5][6] Consequently, the accurate quantification of these metabolites is paramount. This guide provides a deep technical overview of the role of SAH in one-carbon metabolism and details the use of its stable isotope-labeled counterpart, S-(5'-Adenosyl)-L-homocysteine-13C5 (13C5-SAH), as a critical tool for precise, mass spectrometry-based quantification.

The Central Hub: One-Carbon Metabolism and the Methionine Cycle

One-carbon metabolism describes the series of cyclical reactions that transfer one-carbon units (e.g., methyl, methylene, formyl groups) to essential biomolecules.[1] This metabolic engine is fueled by nutrients like amino acids (serine, glycine) and B vitamins (folate, B12, B6).[7][8] The network is comprised of two principal, interconnected components: the folate cycle and the methionine cycle.[3][9]

-

Folate Cycle: Primarily responsible for processing one-carbon units from sources like serine and providing them for nucleotide synthesis (purines and thymidylate) and for the remethylation of homocysteine.[7]

-

Methionine Cycle: This cycle's primary function is to synthesize S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions.[1][10]

The donation of a methyl group from SAM to a substrate (such as DNA, RNA, proteins, or lipids) is catalyzed by a class of enzymes known as methyltransferases.[10][11] This reaction is fundamental to epigenetics, signal transduction, and biosynthesis.[1] Upon donating its methyl group, SAM is converted to S-(5'-Adenosyl)-L-homocysteine (SAH).[1][11]

SAH is then hydrolyzed in a reversible reaction by SAH hydrolase (AHCY) to form adenosine and L-homocysteine.[12][13] Homocysteine can then be either remethylated back to methionine to continue the cycle (a reaction requiring folate and vitamin B12) or be directed into the transsulfuration pathway to produce cysteine and, ultimately, the critical antioxidant glutathione.[6][10][14]

The Critical Regulator: SAH and the Methylation Index

The methionine cycle does not operate without regulation. SAH is not merely a byproduct; it is a potent competitive inhibitor of most SAM-dependent methyltransferase enzymes.[5] The equilibrium of the SAH hydrolase reaction strongly favors the synthesis of SAH from adenosine and homocysteine.[5][12] Therefore, the reaction's forward progress (SAH hydrolysis) is critically dependent on the efficient removal of its products, adenosine and homocysteine.

If homocysteine levels rise due to genetic factors (e.g., MTHFR polymorphisms) or nutritional deficiencies (e.g., folate, B12), the equilibrium shifts, causing SAH to accumulate.[5][8] This accumulation leads to product inhibition of methyltransferases, effectively putting a "brake" on cellular methylation.[6][15]

This dynamic interplay makes the intracellular concentration ratio of SAM to SAH (the "methylation index") a highly sensitive biomarker of the cell's capacity to perform methylation reactions.[6][13]

-

High SAM/SAH Ratio: Indicates a high methylation potential, where there is ample methyl donor (SAM) and low levels of the inhibitor (SAH).

-

Low SAM/SAH Ratio: Indicates a suppressed methylation potential, often due to elevated SAH. This state of "hypomethylation" is associated with epigenetic dysregulation and cellular dysfunction seen in various diseases.[5][16]

The Analytical Challenge: Quantifying SAH with Precision

Given its role as a key metabolic regulator and disease biomarker, the accurate measurement of SAH in biological matrices (e.g., plasma, cells, tissues) is a critical objective for researchers. The primary challenges include:

-

Low Endogenous Concentrations: SAH is typically present at low nanomolar concentrations in plasma.[17]

-

Matrix Effects: Biological samples are complex mixtures. Co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement and, thus, inaccurate quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity and selectivity.[18][19] However, to overcome matrix effects and ensure the highest level of accuracy, the stable isotope dilution (SID) method is the strategy of choice.[20][21]

This technique involves adding a known amount of a stable isotope-labeled version of the analyte—an internal standard—to the sample at the very beginning of the preparation process.[21] This "heavy" standard is chemically identical to the endogenous ("light") analyte and therefore behaves identically during extraction, chromatography, and ionization. Any sample loss or matrix-induced signal variation will affect both the analyte and the internal standard equally. By measuring the ratio of the light analyte to the heavy standard, one can calculate the absolute concentration of the endogenous analyte with exceptional precision.[21]

The Solution: S-(5'-Adenosyl)-L-homocysteine-13C5

For the SID-LC-MS/MS analysis of SAH, the ideal internal standard is S-(5'-Adenosyl)-L-homocysteine-13C5 (13C5-SAH). In this isotopologue, five carbon atoms within the adenosine moiety of the molecule are replaced with the heavy carbon-13 isotope.[22]

Table 1: Physicochemical Properties of SAH and 13C5-SAH

| Property | S-(5'-Adenosyl)-L-homocysteine (SAH) | S-(5'-Adenosyl)-L-homocysteine-13C5 (13C5-SAH) |

| CAS Number | 979-92-0[23] | 979-92-0 (unlabeled)[22] |

| Molecular Formula | C₁₄H₂₀N₆O₅S[23] | C₉¹³C₅H₂₀N₆O₅S[22] |

| Molecular Weight | 384.41 g/mol [23][24] | 389.37 g/mol [22] |

The +5 Dalton mass difference between 13C5-SAH and endogenous SAH is easily resolved by a mass spectrometer, yet it is not so large as to cause significant chromatographic separation. This ensures that both compounds co-elute and experience the same ionization conditions, the fundamental requirement for a robust SID assay.[21]

Experimental Protocol: Quantification of SAH in Plasma

This section provides a representative protocol for the targeted quantification of SAH in human plasma.

5.1. Reagents and Materials

-

S-(5'-Adenosyl)-L-homocysteine (SAH) analytical standard

-

S-(5'-Adenosyl)-L-homocysteine-13C5 (13C5-SAH) internal standard

-

LC-MS grade Acetonitrile, Formic Acid, and Water

-

Human Plasma (for calibration curve and quality controls)

-

Microcentrifuge tubes

5.2. Preparation of Standards

-

Prepare 1 mg/mL stock solutions of SAH and 13C5-SAH in 0.1 M HCl.

-

Prepare a working internal standard (IS) solution of 13C5-SAH at 100 nM in water.

-

Prepare a series of SAH calibration standards (e.g., 0-500 nM) by spiking the appropriate amount of SAH stock into charcoal-stripped (analyte-free) plasma.

5.3. Sample Preparation Protocol

-

Pipette 50 µL of plasma sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 nM 13C5-SAH internal standard solution to each tube and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an LC-MS autosampler vial.

-

Inject 10-20 µL onto the LC-MS/MS system.

5.4. LC-MS/MS Conditions The following are typical parameters and must be optimized for the specific instrumentation used.

Table 2: Example LC-MS/MS Parameters for SAH/13C5-SAH Analysis

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar molecules like SAH. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase; elutes the analytes from the column. |

| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |

| Gradient | 2% B to 40% B over 3 min, hold, re-equilibrate | A gradient is used to elute the analytes and clean the column. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | SAH contains basic nitrogen atoms that are readily protonated. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (SAH) | Q1: m/z 385.2 → Q3: m/z 136.1[18] | Precursor is the protonated molecule [M+H]⁺. The 136.1 fragment corresponds to the adenine base.[18] |

| MRM Transition (13C5-SAH) | Q1: m/z 390.2 → Q3: m/z 141.1 | The +5 Da shift is observed in both the precursor and the adenine fragment containing the labeled carbons. |

Conclusion and Future Directions

S-adenosylhomocysteine is a pivotal metabolite that sits at the crossroads of methylation, amino acid metabolism, and redox homeostasis. Its concentration, particularly relative to SAM, provides a vital readout of cellular metabolic and epigenetic status. The development of stable isotope-labeled internal standards, specifically S-(5'-Adenosyl)-L-homocysteine-13C5, has empowered researchers to move beyond qualitative observations to precise, accurate, and high-throughput quantification.

For professionals in basic research and drug development, this capability is transformative. It allows for the robust assessment of how novel therapeutic agents impact one-carbon metabolism, the identification of patient populations with underlying metabolic dysregulation, and the validation of SAH as a biomarker for disease progression and therapeutic response. As metabolomics continues to be integrated into systems biology and precision medicine, the use of 13C5-SAH and similar tools will be indispensable for unraveling the complex metabolic underpinnings of health and disease.

References

-

One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation. (n.d.). Elabscience. Retrieved March 7, 2026, from [Link]

-

S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained. (n.d.). Rupa Health. Retrieved March 7, 2026, from [Link]

-

S-Adenosylmethionine and Methylation. (n.d.). Amsbio. Retrieved March 7, 2026, from [Link]

-

S-Adenosyl-L-homocysteine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

Yi, P., et al. (2022). SAH is a major metabolic sensor mediating worsening metabolic crosstalk in metabolic syndrome. Redox Biology, 54, 102359. [Link]

-

Dai, Z., et al. (2018). One Carbon Metabolism and Epigenetics: Understanding the Specificity. Cellular and Molecular Life Sciences, 75(23), 4311–4329. [Link]

-

S-Adenosyl methionine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Yuan, J., et al. (2012). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Journal of Biosciences and Medicines, 1(1), 1-10. [Link]

-

Methylation Index, SAM/SAH - DetoxScan®. (n.d.). Diagnostiki Athinon. Retrieved March 7, 2026, from [Link]

-

Yi, P., et al. (2022). SAH is a major metabolic sensor mediating worsening metabolic crosstalk in metabolic syndrome. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Rito, S. (2014). Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Psonis, M., et al. (2020). S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains. International Journal of Molecular Sciences, 21(24), 9647. [Link]

-

Kumar, A., et al. (2020). S‐adenosylmethionine: A metabolite critical to the regulation of autophagy. Traffic, 21(1), 16-26. [Link]

-

The one-carbon metabolism pathway highlights therapeutic targets for gastrointestinal cancer (Review). (2017). Spandidos Publications. Retrieved March 7, 2026, from [Link]

-

Burren, K. A., et al. (2006). Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 844(1), 69-75. [Link]

-

Cantu-Brito, C., et al. (2022). One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes. Nutrients, 14(19), 4125. [Link]

-

Wang, L., et al. (2017). Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS). Metabolomics, 13(1), 10. [Link]

-

Sokół, M., et al. (2017). CSF Proteomics of Patients with Hydrocephalus and Subarachnoid Haemorrhage. Folia Neuropathologica, 55(4), 316-326. [Link]

-

Adenosylhomocysteinase. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

-

Sokół, M., et al. (2023). CSF metabolomics alterations after aneurysmal subarachnoid hemorrhage: what do we know?. Acta Neurochirurgica, 165(4), 1047-1056. [Link]

-

Tserou, M., et al. (2022). One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration. International Journal of Molecular Sciences, 23(2), 733. [Link]

-

Heger, Z., et al. (2014). DETERMINATION OF S-ADENOSYLMETHIONINE AND S-ADENOSYLHOMOCYSTEINE IN TWO PROSTATIC ADENOCARCINOMA CELL LINES. MendelNet, 21, 584-589. [Link]

-

O'Farrell, E., et al. (2019). The role of one-carbon metabolism and homocysteine in Parkinson's disease onset, pathology and mechanisms. Nutrition Research Reviews, 32(2), 228-241. [Link]

-

Cerebral Metabolic Dysfunction after SAH. (2021). Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

-

Li, Y., et al. (2020). Determination of S-Adenosylmethionine and S-Adenosylhomocysteine in Human Urine by Ion Chromatography with Solid Phase Extraction Based on the Application of Micromolecule Ion-Pairing Agent. Journal of Analytical Methods in Chemistry, 2020, 8868963. [Link]

-

The SAM Cycle (S-Adenosylmethionine Cycle). (2014). Catalyst University. Retrieved March 7, 2026, from [Link]

-

Zhang, W., et al. (2015). Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. Analytical Methods, 7(12), 4959-4966. [Link]

-

Adenosylhomocysteine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Sharrod-Cole, H., et al. (2022). Cerebrospinal fluid spectrophotometric scanning for suspected subarachnoid haemorrhage: a narrative review. Journal of Laboratory and Precision Medicine, 7, 3. [Link]

-

Metabolome and transcriptome integration reveals cerebral cortical metabolic profiles in rats with subarachnoid hemorrhage. (2024). Frontiers in Molecular Neuroscience, 17. [Link]

-

S-Adenosylmethionine. (2022). In Comprehensive Natural Products III (pp. 313-349). Elsevier. [Link]

-

Tehlivets, O., et al. (2008). S-Adenosyl-l-homocysteine Hydrolase, Key Enzyme of Methylation Metabolism, Regulates Phosphatidylcholine Synthesis and Triacylglycerol Homeostasis in Yeast. Journal of Biological Chemistry, 283(38), 25809-25815. [Link]

-

Subarachnoid Hemorrhage Recognition, Workup & Diagnosis. (2024). EM Cases. Retrieved March 7, 2026, from [Link]

-

Mass Spectrometry in Metabolomics. (2023). Silantes. Retrieved March 7, 2026, from [Link]

-

Machine Learning-Driven Metabolomic Evaluation of Cerebrospinal Fluid: Insights Into Poor Outcomes After Aneurysmal Subarachnoid Hemorrhage. (2021). Neurosurgery, 88(2), 364-372. [Link]

-

Krijt, J., et al. (2022). Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention. Metabolites, 12(12), 1230. [Link]

-

Stable Isotope Standards in Mass Spectrometry: Benefits and Applications. (2021). Cambridge Isotope Laboratories. Retrieved March 7, 2026, from [Link]

Sources

- 1. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]

- 2. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]

- 7. One-Carbon Metabolism: Pulling the Strings behind Aging and Neurodegeneration [mdpi.com]

- 8. The role of one-carbon metabolism and homocysteine in Parkinson’s disease onset, pathology and mechanisms | Nutrition Research Reviews | Cambridge Core [cambridge.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. amsbio.com [amsbio.com]

- 11. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 12. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. SAH is a major metabolic sensor mediating worsening metabolic crosstalk in metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometry in Metabolomics | Silantes [silantes.com]

- 20. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. scbt.com [scbt.com]

- 23. S-(5′-Adenosyl)-L-homocysteine certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 24. Adenosylhomocysteine | C14H20N6O5S | CID 439155 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Function of S-adenosyl-L-homocysteine as a Precursor to Homocysteine

This guide provides a comprehensive technical overview of the critical biochemical conversion of S-adenosyl-L-homocysteine (SAH) to homocysteine, a cornerstone of one-carbon metabolism. Intended for researchers, scientists, and drug development professionals, this document delves into the enzymatic mechanism, regulation, and pathological significance of this pathway, alongside validated experimental protocols for its investigation.

The Strategic Imperative: Why the Conversion of SAH to Homocysteine is a Focal Point in Cellular Metabolism

In the intricate network of cellular metabolic pathways, the conversion of S-adenosyl-L-homocysteine (SAH) to homocysteine stands as a pivotal regulatory node. This reaction is not merely a simple metabolic step but a critical determinant of the cell's capacity for methylation, a fundamental process underpinning gene expression, protein function, and neurotransmitter synthesis.[1][2] SAH is the invariable by-product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions.[3][4] As a potent product inhibitor of methyltransferases, the efficient removal of SAH is paramount for sustaining cellular methylation potential.[5][6] The enzymatic hydrolysis of SAH to homocysteine and adenosine, therefore, represents the primary clearance mechanism, directly influencing the SAM/SAH ratio, a key indicator of the cell's methylation capacity.[7]

Elevated levels of SAH have been implicated in a spectrum of pathologies, including cardiovascular disease, neurodegenerative disorders, and cancer, often serving as a more sensitive biomarker of disease risk than homocysteine itself.[3][5][8] Consequently, a deep understanding of the enzymatic machinery governing this conversion is of profound interest for both basic research and the development of novel therapeutic strategies.

The Central Catalyst: S-adenosyl-L-homocysteine Hydrolase (AHCY)

The sole enzyme responsible for the reversible hydrolysis of SAH in mammals is S-adenosyl-L-homocysteine hydrolase (AHCY), also known as SAHH.[9][10] This highly conserved, NAD+-dependent tetrameric enzyme is a linchpin in maintaining methylation homeostasis.[9][11]

The Catalytic Mechanism: A Stepwise Perspective

The catalytic cycle of AHCY is a sophisticated process involving the tightly bound cofactor, NAD+. The reaction proceeds through a series of well-characterized steps:

-

Oxidation: The 3'-hydroxyl group of the ribose moiety of SAH is oxidized by the enzyme-bound NAD+ to form 3'-keto-SAH and NADH.[12][13]

-

Elimination: A proton is abstracted from the C4' position, leading to the elimination of L-homocysteine.[12]

-

Michael Addition: A water molecule is added to the resulting intermediate, 4',5'-didehydro-3'-keto-adenosine.[12]

-

Reduction: The 3'-keto group of the adenosine intermediate is then reduced by the newly formed NADH back to a hydroxyl group, yielding adenosine and regenerating the enzyme-bound NAD+.[12][14]

Interestingly, the thermodynamic equilibrium of the AHCY-catalyzed reaction in vitro favors the synthesis of SAH from adenosine and homocysteine.[5][10] However, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid metabolic removal of the products, adenosine and homocysteine, thus driving the forward reaction.[10]

SAH [label="S-Adenosyl-L-homocysteine (SAH)"]; Keto_SAH [label="3'-Keto-SAH"]; Intermediate [label="4',5'-Didehydro-3'-keto-adenosine"]; Keto_Ado [label="3'-Keto-adenosine"]; Ado [label="Adenosine"]; Hcy [label="Homocysteine"];

NAD [label="NAD+", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADH [label="NADH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

SAH -> Keto_SAH [label=" Oxidation"]; NAD -> Keto_SAH [style=dashed]; Keto_SAH -> NADH [style=dashed]; Keto_SAH -> Intermediate [label=" Elimination"]; Keto_SAH -> Hcy [style=dashed]; Intermediate -> Keto_Ado [label=" Michael Addition"]; H2O -> Keto_Ado [style=dashed]; Keto_Ado -> Ado [label=" Reduction"]; NADH -> Ado [style=dashed]; Ado -> NAD [style=dashed, dir=back];

caption [label="Catalytic Mechanism of AHCY", shape=plaintext, fontsize=12]; }

Caption: Catalytic Mechanism of AHCY.Regulation of AHCY Activity: A Multi-faceted Control System

The activity of AHCY is subject to intricate regulation at multiple levels, ensuring a responsive and tightly controlled flux through the pathway.

-

Substrate and Product Concentration: As previously mentioned, the in vivo directionality of the AHCY reaction is primarily dictated by the cellular concentrations of its substrates and products. The efficient downstream metabolism of adenosine and homocysteine is crucial for preventing the reverse reaction and the accumulation of SAH.

-

Redox State (NAD+/NADH Ratio): The absolute requirement for NAD+ as a cofactor renders AHCY sensitive to the cellular redox state, as reflected by the NAD+/NADH ratio.[15] An increase in the NADH/NAD+ ratio can inhibit AHCY activity.

-

Post-Translational Modifications: Emerging evidence suggests that AHCY can be regulated by post-translational modifications. For instance, acetylation of specific lysine residues has been shown to reduce its catalytic activity, potentially providing a mechanism for global regulation of cellular methylation.[9]

Pathophysiological Implications: When the Conversion Goes Awry

Dysregulation of the SAH to homocysteine conversion, leading to an accumulation of SAH, has profound pathological consequences.

Cardiovascular Disease

A growing body of evidence indicates that elevated SAH is a more sensitive and potentially causal risk factor for cardiovascular disease than homocysteine.[3][4][8] SAH accumulation can promote endothelial dysfunction, inflammation, and atherosclerosis.[5][16] Furthermore, some clinical studies have shown that while B vitamin supplementation can lower homocysteine levels, it may not effectively reduce SAH, potentially explaining the mixed results of homocysteine-lowering therapies in cardiovascular disease prevention.[3][4]

Neurodegenerative Disorders

The brain is highly dependent on methylation reactions for neurotransmitter synthesis and myelination. Elevated SAH levels have been linked to cognitive decline and an increased risk of neurodegenerative diseases such as Alzheimer's disease.[5]

Drug Development Target

The critical role of AHCY in cellular metabolism and its association with various diseases have made it an attractive target for drug development.[17][18] Inhibitors of AHCY have been investigated for their potential as antiviral, anticancer, and immunosuppressive agents.[11][17][19] The therapeutic rationale is that by inducing SAH accumulation, one can inhibit the methylation-dependent processes essential for viral replication or cancer cell proliferation.[11][18]

Experimental Protocols: A Guide to Interrogating the Pathway

A robust and reliable assessment of the SAH to homocysteine conversion is essential for both basic research and clinical applications. The following section provides an overview of established methodologies.

Quantification of SAH and Homocysteine

Accurate measurement of SAH and homocysteine concentrations is fundamental. Several analytical techniques are available, each with its own advantages and limitations.

| Method | Principle | Advantages | Disadvantages |

| HPLC with UV or Fluorescence Detection | Chromatographic separation followed by detection based on UV absorbance or fluorescence after derivatization. | Well-established, reliable, and can simultaneously measure other metabolites. | Requires derivatization for homocysteine, can be time-consuming.[20][21] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation coupled with mass spectrometric detection, providing high specificity and sensitivity. | "Gold standard" for accuracy and sensitivity, can be multiplexed. | Requires specialized equipment and expertise.[20] |

| Immunoassays (ELISA, Chemiluminescence) | Antibody-based detection of SAH or homocysteine. | High-throughput, suitable for clinical laboratories. | Can have cross-reactivity issues, may be less accurate than LC-MS/MS.[20][22] |

Step-by-Step Protocol: HPLC-based Quantification of Homocysteine

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 10 µL of a reducing agent (e.g., dithiothreitol) to cleave disulfide bonds.[23]

-

Incubate for 10 minutes at room temperature.

-

Precipitate proteins by adding 100 µL of trichloroacetic acid, vortex, and centrifuge at 10,000 x g for 10 minutes.

-

-

Derivatization:

-

Transfer the supernatant to a new tube.

-

Add a derivatizing agent (e.g., a fluorescent tag) and incubate as per the manufacturer's instructions.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Elute with an appropriate mobile phase gradient.

-

Detect the derivatized homocysteine using a fluorescence detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of homocysteine.

-

Calculate the concentration of homocysteine in the sample by comparing its peak area to the standard curve.

-

AHCY Activity Assays

Measuring the catalytic activity of AHCY is crucial for functional studies and inhibitor screening.

Continuous Spectrophotometric Assay

This assay measures AHCY activity in the forward (hydrolytic) direction by continuously monitoring the production of homocysteine.

-

Principle: The free thiol group of the newly formed homocysteine reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[9][24] To prevent the reverse reaction, adenosine deaminase is included to convert adenosine to inosine.[9]

-

Protocol:

-

Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate, pH 7.2), DTNB, adenosine deaminase, and the AHCY enzyme sample.

-

Initiate the reaction by adding the substrate, SAH.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of reaction using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[9]

-

Luciferase-Based Continuous Assay

This highly sensitive assay is suitable for high-throughput screening of AHCY inhibitors.

-

Principle: The production of adenosine is coupled to a series of enzymatic reactions culminating in the generation of a luminescent signal by firefly luciferase.[25][26]

-

Workflow:

SAH [label="SAH"]; AHCY [label="AHCY", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ado_Hcy [label="Adenosine + Homocysteine"]; Adenosine_Kinase [label="Adenosine Kinase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AMP [label="AMP"]; Enzyme_Cascade [label="Enzyme Cascade", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP"]; Luciferase [label="Luciferase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Light [label="Light Signal", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];

SAH -> AHCY; AHCY -> Ado_Hcy; Ado_Hcy -> Adenosine_Kinase; Adenosine_Kinase -> AMP; AMP -> Enzyme_Cascade; Enzyme_Cascade -> ATP; ATP -> Luciferase; Luciferase -> Light;

caption [label="Luciferase-Based AHCY Assay Workflow", shape=plaintext, fontsize=12]; }

Caption: Luciferase-Based AHCY Assay Workflow.Concluding Remarks and Future Directions

The conversion of SAH to homocysteine by AHCY is a fundamental metabolic process with far-reaching implications for cellular health and disease. As our understanding of the intricate regulation of this pathway deepens, so too does the potential for therapeutic intervention. Future research will likely focus on elucidating the complex interplay between AHCY activity, post-translational modifications, and the cellular redox environment. Furthermore, the development of highly specific and potent AHCY inhibitors remains a key objective for drug discovery programs targeting a range of diseases. The methodologies and insights presented in this guide provide a solid foundation for researchers and clinicians working to unravel the complexities of one-carbon metabolism and leverage this knowledge for the advancement of human health.

References

- Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC. (n.d.).

- The mechanism of action of S-adenosylhomocysteinase - PubMed. (1979, February 25).

- Recent advances in S-adenosyl-L-homocysteine hydrolase inhibitors and their potential clinical applications | Request PDF - ResearchGate. (2025, August 7).

- Measurement of homocysteine: a historical perspective - PMC. (n.d.).

- Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase. (2015, November 17).

- S-adenosyl-L-homocysteine Hydrolase: Its Inhibitory Activity Against Plasmodium falciparum and Development of Malaria Drugs - PubMed. (n.d.).

- S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained. (n.d.).

- Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed. (2015, October 15).

- [S-adenosyl-L-homocysteine hydrolase as an attractive target for antimicrobial drugs]. (2007, June 15).

- Functional and Pathological Roles of AHCY - Frontiers. (2021, March 30).

- Adenosylhomocysteinase - Wikipedia. (n.d.).

- S-Adenosyl-L-homocysteine - Wikipedia. (n.d.).

- Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism | Request PDF - ResearchGate. (2025, August 8).

- S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - Frontiers. (2018, March 20).

- Increased Plasma S-Adenosylhomocysteine–Accelerated Atherosclerosis Is Associated With Epigenetic Regulation of Endoplasmic Reticulum Stress in apoE−/− Mice | Arteriosclerosis, Thrombosis, and Vascular Biology. (2014, October 30).

- Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing). (2024, September 6).

- (PDF) Methods for homocysteine analysis and biological relevance of the results. (2025, August 10).

- What are SAHH inhibitors and how do they work? (2024, June 25).

- S-adenosyl-L-homocysteine hydrolase, key enzyme of methylation metabolism, regulates phosphatidylcholine synthesis and triacylglycerol homeostasis in yeast - PubMed. (2008, June 30).

- Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - ResearchGate. (2024, September 3).

- AHCY - Creative Enzymes. (n.d.).

- Role of homocysteine in the development of cardiovascular disease - PMC - NIH. (n.d.).

- Homocysteine and Thrombotic Disease | Blood - American Society of Hematology. (n.d.).

- Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - PMC. (n.d.).

- S-adenosyl-L-homocysteine: simplified enzymatical preparation with high yield - PubMed. (n.d.).

- Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway | Circulation - American Heart Association Journals. (2019, February 18).

- Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine - Frontiers. (2022, August 9).

- Luciferase-based assay for adenosine: Application to S-adenosyl-L-homocysteine hydrolase - PMC. (n.d.).

- Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC. (n.d.).

- One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation. (n.d.).

- Homocysteine, plasma or serum - SickKids. (n.d.).

- (PDF) A colorimetric assay for S-adenosylhomocysteine hydrolase - ResearchGate. (2025, August 6).

- Luciferase-Based Assay for Adenosine: Application to S-Adenosyl-l-homocysteine Hydrolase | Analytical Chemistry - ACS Publications. (2012, March 14).

- S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC. (n.d.).

- High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - J-Stage. (n.d.).

- Homocysteine - Practical-Haemostasis.com. (2025, February 14).

- One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - MDPI. (2022, October 4).

- Lowering plasma S-Adenosylhomocysteine (SAH) in healthy adults with elevated SAH and normal homocysteine using nutritional supplementation - PubMed. (n.d.).

- S-Adenosyl-L-homocysteine Hydrolase, Key Enzyme of Methylation Metabolism, Regulates Phosphatidylcholine Synthesis and Triacylglycerol Homeostasis in Yeast - PMC. (n.d.).

- One-Carbon Metabolism: Roles, Health Implications, and Applications - Creative Proteomics. (2023, December 7).

- S-Adenosyl-L-homocysteine – Knowledge and References - Taylor & Francis. (n.d.).

Sources

- 1. One Carbon Metabolism Pathway: Sources, Mechanisms & Regulation [metabolomics.creative-proteomics.com]

- 2. One-Carbon Metabolism: Roles, Health Implications, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 3. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]

- 7. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional and Pathological Roles of AHCY [frontiersin.org]

- 11. S-adenosyl-L-homocysteine Hydrolase: Its Inhibitory Activity Against Plasmodium falciparum and Development of Malaria Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural insights into the reaction mechanism of S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 15. AHCY - Creative Enzymes [creative-enzymes.com]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 19. [S-adenosyl-L-homocysteine hydrolase as an attractive target for antimicrobial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Homocysteine [practical-haemostasis.com]

- 24. researchgate.net [researchgate.net]

- 25. Luciferase-based assay for adenosine: Application to S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

S-(5'-Adenosyl)-L-homocysteine-13C5: A Technical Guide to its Application as a Research Tool in Methylation Analysis

Abstract

S-adenosyl-L-homocysteine (SAH) is a pivotal metabolite that serves as both the product and a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methylation reactions, which are fundamental to a vast array of cellular processes. The ratio of SAM to SAH, often termed the "methylation index," is a critical indicator of a cell's capacity to methylate substrates such as DNA, RNA, and proteins.[1][2] Given the low physiological concentrations of SAH and its role in numerous pathologies, its accurate quantification is paramount. This technical guide provides an in-depth exploration of S-(5'-Adenosyl)-L-homocysteine-13C5 (SAH-13C5) as a gold-standard research tool. We detail its application as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise and accurate quantification of endogenous SAH, offering researchers a robust methodology to investigate the dynamics of methylation in health and disease.

Chapter 1: The Central Role of S-adenosyl-L-homocysteine (SAH) in Cellular Methylation

The SAM Cycle: The Engine of Cellular Methylation

Virtually all biological methylation events are powered by a single molecule: S-adenosylmethionine (SAM). The metabolic pathway that generates, utilizes, and regenerates SAM is known as the SAM Cycle or the One-Carbon Metabolism pathway.[3] This cycle begins with the essential amino acid methionine, which is activated by ATP to form SAM, the universal methyl donor.[4] SAM then provides its activated methyl group to a vast number of methyltransferase enzymes, which catalyze the methylation of a diverse range of biological acceptors, including nucleic acids, proteins, and lipids.[3][5] This transfer is critical for epigenetic regulation, gene expression, and protein function.[3]

Upon donating its methyl group, SAM is converted into S-adenosyl-L-homocysteine (SAH).[3] SAH is then hydrolyzed by the enzyme SAH hydrolase (SAHH) into adenosine and homocysteine.[6][7] This hydrolysis is a crucial step, as the reaction is reversible and the equilibrium strongly favors the synthesis of SAH.[8] Efficient removal of adenosine and homocysteine is therefore necessary to drive the reaction in the hydrolytic direction and prevent the accumulation of SAH.[9]

Caption: The S-Adenosylmethionine (SAM) Cycle.

The Methylation Index: A Barometer of Cellular Health

SAH is not merely a byproduct; it is a powerful competitive inhibitor of most methyltransferase enzymes.[3][6] Its accumulation directly impedes further methylation reactions by competing with SAM for the enzyme's active site.[10] Consequently, the intracellular ratio of SAM to SAH is a highly sensitive and critical measure of the cell's "methylation potential" or "methylation index".[1][2] A high SAM/SAH ratio signifies robust methylation capacity, whereas a low ratio indicates methylation inhibition, which can lead to global hypomethylation of DNA and other critical substrates.

Clinical Significance of SAH Dysregulation

The importance of maintaining a balanced methylation index is underscored by the association of elevated SAH levels with a range of diseases. Dysregulation of SAH is implicated in:

-

Cardiovascular Disease: Elevated SAH is a more sensitive biomarker for cardiovascular risk than homocysteine alone, contributing to endothelial dysfunction and atherosclerosis.[8][11]

-

Neurological Disorders: High SAH levels are correlated with cognitive decline and Alzheimer's disease.[8]

-

Renal Dysfunction: Impaired kidney function can lead to SAH accumulation, exacerbating metabolic complications.[8][12]

Therefore, the ability to accurately measure SAH concentrations in biological samples is of paramount importance for both basic research and clinical diagnostics.

Chapter 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The Challenge of Accurate Metabolite Quantification

Quantifying low-abundance endogenous metabolites like SAH in complex biological matrices (e.g., plasma, cell lysates) is fraught with analytical challenges. During sample preparation and analysis, variability can be introduced at multiple stages:

-

Extraction Inefficiency: Incomplete recovery of the analyte from the sample matrix.

-

Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate readings.[13]

-

Instrumental Variability: Fluctuations in instrument performance over time or between different instruments.

These factors make it difficult to achieve accurate and reproducible quantification using external calibration alone.

The IDMS Solution: A Self-Validating System

Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard analytical technique for overcoming these challenges.[14][15] The principle is elegant and robust: a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, SAH-13C5—is added to the sample at the very beginning of the workflow.[13] This labeled compound serves as an internal standard (IS).